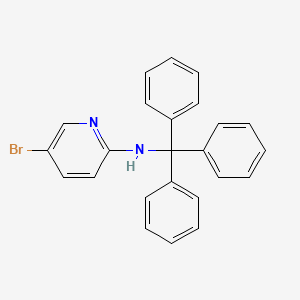

5-bromo-N-tritylpyridin-2-amine

説明

5-Bromo-N-tritylpyridin-2-amine is a pyridine derivative featuring a bromine atom at the 5-position and a trityl (triphenylmethyl) group attached to the amine at the 2-position. The trityl group is known for its steric bulk, which can influence reactivity, solubility, and biological interactions, making this compound a candidate for drug discovery intermediates or crystallography studies .

特性

分子式 |

C24H19BrN2 |

|---|---|

分子量 |

415.3 g/mol |

IUPAC名 |

5-bromo-N-tritylpyridin-2-amine |

InChI |

InChI=1S/C24H19BrN2/c25-22-16-17-23(26-18-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H,(H,26,27) |

InChIキー |

RPCZSANYADJNLV-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)Br |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-tritylpyridin-2-amine can be achieved through a multi-step reaction process. One common method involves the use of 5-bromo-2-methylpyridin-3-amine as a starting material. This compound undergoes a palladium-catalyzed Suzuki cross-coupling reaction with arylboronic acids to produce the desired pyridine derivatives . The reaction conditions typically involve the use of tetrakis(triphenylphosphine)palladium(0) as a catalyst, 1,4-dioxane as a solvent, and sodium carbonate as a base. The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production methods for 5-bromo-N-tritylpyridin-2-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the production of this compound.

化学反応の分析

Types of Reactions

5-bromo-N-tritylpyridin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki cross-coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Coupling Reactions: Reagents for coupling reactions include arylboronic acids, palladium catalysts, and bases such as sodium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling reactions with arylboronic acids yield various substituted pyridine derivatives .

科学的研究の応用

5-bromo-N-tritylpyridin-2-amine has several scientific research applications, including:

Biology: It can be used in the study of biological processes involving pyridine derivatives, such as enzyme inhibition and receptor binding.

作用機序

The mechanism of action of 5-bromo-N-tritylpyridin-2-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trityl group and bromine atom may play a role in modulating the compound’s binding affinity and specificity for these targets .

類似化合物との比較

Structural Comparisons

Substituent Effects

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Features a 3,4-dimethoxybenzyl group instead of trityl. The methoxy groups enhance hydrogen bonding (N–H⋯N interactions in crystal packing) and may improve solubility compared to the hydrophobic trityl group .

- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide: Contains a sulfonamide and methoxy group.

- 5-Bromo-N,N-dimethylpyridin-2-amine: The dimethylamino group is less bulky than trityl, increasing reactivity in cross-coupling reactions (e.g., Suzuki coupling) .

Halogen Variations

- 5-Bromo-6-methoxypyridin-3-amine : Methoxy at the 6-position directs reactivity toward electrophilic substitution at the 4-position, contrasting with the 2-amine in the target compound .

Enzyme Inhibition

- Aryl-Substituted 3-Nitropyridin-2-amine Derivatives : Compounds like 3j and 3k (with bromophenyl groups) exhibit acetylcholinesterase (AChE) inhibition (IC₅₀ ~10–20 μM), suggesting bromine enhances target binding .

- Suzuki-Coupled Pyridines : Compound 4b shows 41.32% anti-thrombolytic activity, while 4f inhibits E. coli biofilm formation by 91.95%. The trityl group’s bulk may similarly modulate pharmacokinetics in the target compound .

Antimicrobial and Antiviral Potential

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Structural analogs are reported to have anti-tumor, anti-ulcer, and anti-viral activities, linked to pyridine’s electron-deficient core .

- Fluorinated Derivatives (e.g., 5-bromo-N-[(3-fluorophenyl)methyl]pyridin-2-amine): Fluorine atoms improve metabolic stability and membrane permeability, a trait absent in the non-fluorinated trityl derivative .

Physicochemical Properties

- Solubility: The trityl group in 5-bromo-N-tritylpyridin-2-amine likely reduces water solubility compared to dimethylamino or methoxy-substituted analogs .

生物活性

5-Bromo-N-tritylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C19H19BrN2

- Molecular Weight : 365.27 g/mol

- CAS Number : 1267854-62-5

5-Bromo-N-tritylpyridin-2-amine exhibits several mechanisms that contribute to its biological activity:

- Antimicrobial Activity : Preliminary studies indicate that compounds containing brominated pyridine structures can exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic processes in pathogens.

- Anticancer Potential : Research has suggested that derivatives of pyridine compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins . The presence of the trityl group may enhance cellular uptake and bioavailability, increasing efficacy.

- Neuroprotective Effects : Some studies have indicated that pyridine derivatives can interact with neurotoxic proteins, potentially mitigating their harmful effects in neurodegenerative diseases . This interaction could involve stabilizing protein conformations or preventing aggregation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various brominated pyridine derivatives, including 5-bromo-N-tritylpyridin-2-amine. The compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted to assess the cytotoxic effects of 5-bromo-N-tritylpyridin-2-amine on human cancer cell lines. Results showed a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis . Further investigations are warranted to elucidate specific pathways affected by this compound.

Research Findings

Recent research has focused on the structural modifications of pyridine derivatives to enhance their biological activities. The incorporation of bromine and trityl groups has been shown to improve solubility and stability, which are critical for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。